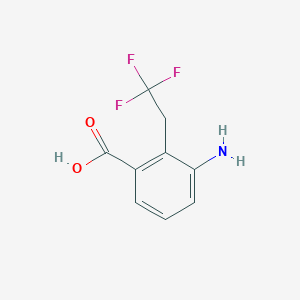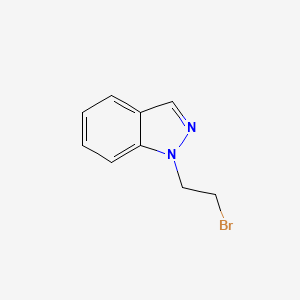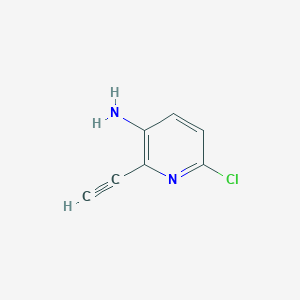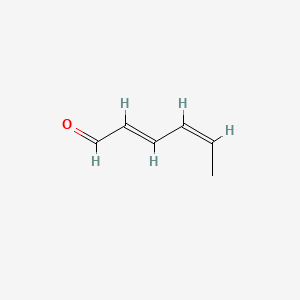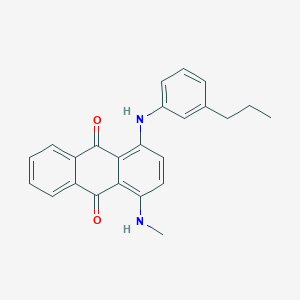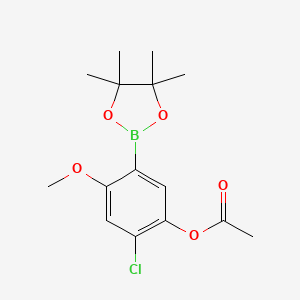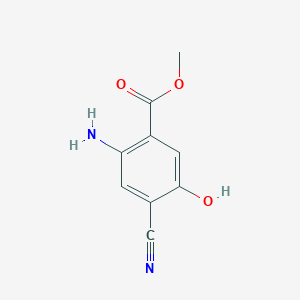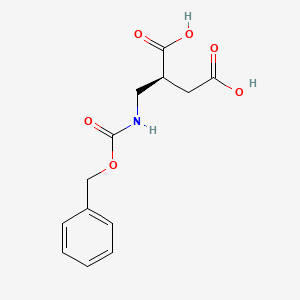
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)succinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)succinic acid is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a succinic acid moiety. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((Benzyloxy)carbonyl)amino)methyl)succinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amino acid derivative with a benzyloxycarbonyl group, followed by a series of reactions to introduce the succinic acid moiety. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)succinic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)succinic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-((((Benzyloxy)carbonyl)amino)methyl)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-((((Benzyloxy)carbonyl)amino)methyl)succinic acid: The enantiomer of the compound with different stereochemistry.
N-Benzyloxycarbonyl-L-glutamic acid: A similar compound with a different amino acid backbone.
N-Benzyloxycarbonyl-L-aspartic acid: Another related compound with a different succinic acid derivative.
Uniqueness
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)succinic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C13H15NO6 |
|---|---|
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
(2S)-2-(phenylmethoxycarbonylaminomethyl)butanedioic acid |
InChI |
InChI=1S/C13H15NO6/c15-11(16)6-10(12(17)18)7-14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1 |
Clé InChI |
HUYOAMJOIPBORO-JTQLQIEISA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NC[C@H](CC(=O)O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13126141.png)
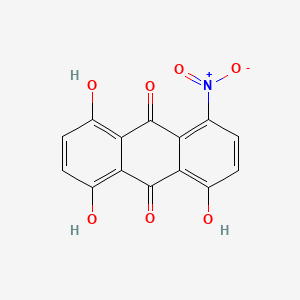
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
![1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione](/img/structure/B13126158.png)
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
